molecular formula C9H16N2O2 B2604764 Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate CAS No. 1628898-46-3

Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B2604764
CAS No.: 1628898-46-3
M. Wt: 184.239
InChI Key: VDHPVDFWOWHPPY-UHFFFAOYSA-N
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Description

Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate is a chemical compound with the molecular formula C9H16N2O2. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves the use of 2,7-diazaspiro[3.5]nonane as a starting material. The synthesis process includes a series of reactions such as substitution and esterification. For instance, the esterification reaction can be carried out using methanol and an acid catalyst to form the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may be carried out in the presence of an oxidizing agent and an appropriate solvent, while reduction reactions may require a reducing agent and a suitable solvent .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of this compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is employed in the study of biological pathways and mechanisms.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate is unique due to its specific ester group and spiro structure, which confer distinct chemical and physical properties. These properties make it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-13-8(12)11-4-2-9(3-5-11)6-10-7-9/h10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHPVDFWOWHPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2(CC1)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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